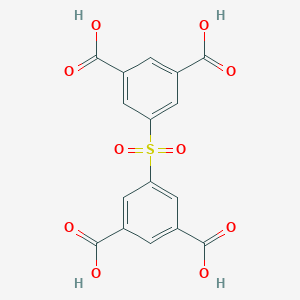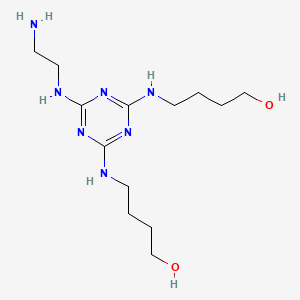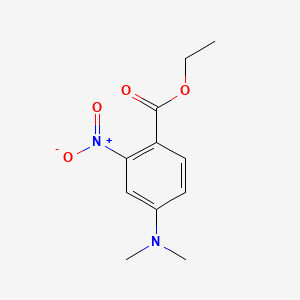
5,5'-Sulfonyldiisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Sulfonyldiisophthalic acid is an organic compound with the molecular formula C16H10O8S. It is characterized by the presence of two isophthalic acid moieties connected by a sulfone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,5’-Sulfonyldiisophthalic acid can be synthesized through the oxidation of isophthalic acid derivatives. One common method involves the use of fuming sulfuric acid as an oxidizing agent. The reaction is typically carried out in an electric heating reaction kettle, where isophthalic acid is added to fuming sulfuric acid while stirring. The mixture is then heated to a temperature range of 186-196°C to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 5,5’-Sulfonyldiisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fuming sulfuric acid and controlled reaction conditions to ensure high yield and purity of the final product. Safety measures, such as proper ventilation and personal protective equipment, are essential during the production process to handle the corrosive nature of the reagents .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Sulfonyldiisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
5,5’-Sulfonyldiisophthalic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,5’-Sulfonyldiisophthalic acid involves its interaction with molecular targets through its sulfone and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfone group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthalic acid: A precursor in the synthesis of 5,5’-Sulfonyldiisophthalic acid, known for its use in the production of polyesters and resins.
Terephthalic acid: Similar in structure but with different substitution patterns, widely used in the manufacture of polyethylene terephthalate (PET).
Sulfonic acids: Compounds with similar sulfone groups, used in various industrial and pharmaceutical applications.
Uniqueness
5,5’-Sulfonyldiisophthalic acid stands out due to its dual isophthalic acid moieties connected by a sulfone group, which imparts unique chemical properties and reactivity. This structural feature makes it particularly suitable for applications in the synthesis of complex coordination compounds and high-performance materials .
Propriétés
IUPAC Name |
5-(3,5-dicarboxyphenyl)sulfonylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O10S/c17-13(18)7-1-8(14(19)20)4-11(3-7)27(25,26)12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHBAQRKLOAGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)


![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)









